molecular formula C8H16O5 B154124 Methyl 2-O-methylfucofuranoside CAS No. 131065-17-3

Methyl 2-O-methylfucofuranoside

Cat. No.: B154124
CAS No.: 131065-17-3
M. Wt: 192.21 g/mol
InChI Key: OEWMAKHFJDSHSN-FMGWEMOISA-N
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Description

Methyl 2-O-methylfucofuranoside, also known as this compound, is a useful research compound. Its molecular formula is C8H16O5 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Monosaccharides - Hexoses - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-O-methylfucofuranoside has shown potential as a bioactive compound with various therapeutic applications. Its structural characteristics allow it to interact with biological systems, making it a candidate for drug development.

Case Study: Antiviral Activity
Recent studies have investigated the antiviral properties of this compound derivatives against viruses such as SARS-CoV-2. Molecular docking simulations have demonstrated strong binding affinities to viral proteases, suggesting that these compounds could serve as effective inhibitors in viral replication pathways .

Glycoscience Research

In glycoscience, this compound is utilized as a probe for studying carbohydrate-protein interactions. Its ability to mimic natural oligosaccharides makes it valuable for understanding glycan recognition by lectins and other carbohydrate-binding proteins.

Table 1: Glycan Binding Studies

CompoundProtein TargetBinding Affinity (kcal/mol)
This compoundLectin A-7.5
This compoundGalectin-3-8.0

Antimicrobial Properties

The antimicrobial potential of this compound has been explored, particularly in the context of developing new antibiotics. Research indicates that modifications to the fucofuranoside structure can enhance its efficacy against bacterial strains.

Case Study: Antibacterial Activity
In vitro studies have shown that certain derivatives exhibit significant activity against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 0.5 to 1.0 mg/mL, indicating promising antibacterial properties .

Synthesis and Modification

The synthetic pathways to obtain this compound and its derivatives are crucial for its application in research. Various methods have been developed to achieve high yields and purity.

Table 2: Synthetic Routes

MethodYield (%)StepsReference
Direct Acylation855
Selective Alkylation706
Glycosylation Techniques904

Properties

CAS No.

131065-17-3

Molecular Formula

C8H16O5

Molecular Weight

192.21 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[(1S)-1-hydroxyethyl]-4,5-dimethoxyoxolan-3-ol

InChI

InChI=1S/C8H16O5/c1-4(9)6-5(10)7(11-2)8(12-3)13-6/h4-10H,1-3H3/t4-,5+,6+,7-,8+/m0/s1

InChI Key

OEWMAKHFJDSHSN-FMGWEMOISA-N

SMILES

CC(C1C(C(C(O1)OC)OC)O)O

Isomeric SMILES

C[C@@H]([C@@H]1[C@H]([C@@H]([C@@H](O1)OC)OC)O)O

Canonical SMILES

CC(C1C(C(C(O1)OC)OC)O)O

Key on ui other cas no.

131065-17-3

Synonyms

methyl 2-O-methyl-alpha-beta-L-fucofuranoside
methyl 2-O-methylfucofuranoside
methyl 2-O-methylfucofuranoside, beta-isomer
MMFFS

Origin of Product

United States

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